PROTAC synthesis requires a cereblon ligand with a precise linker attachment point. Using the parent Lenalidomide adds synthetic complexity and may compromise ternary complex formation. C5 Lenalidomide (5-Hydroxy Lenalidomide) solves this with a hydroxyl group at the solvent-exposed C5 position, enabling direct ether coupling for PROTACs. • Validated exit vector preserves CRBN binding affinity (Kd ~nM). • Streamlined synthesis via C5-OH handle; no extra functionalization steps. • Reliable scaffold for SAR studies and PROTAC library generation.
C5 Lenalidomide, also known as 5-Hydroxy-Lenalidomide, is a functionalized analog of the immunomodulatory drug Lenalidomide. It acts as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its primary utility is not as a direct therapeutic agent, but as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The defining feature of this compound is the hydroxyl group at the C5 position of the phthalimide ring, which serves as a versatile and strategically positioned chemical handle for linker attachment, enabling the development of bifunctional degraders.
In PROTAC design, the linker attachment point on the E3 ligase ligand is a critical design parameter, not an interchangeable feature. Substituting C5 Lenalidomide with the parent compound, Lenalidomide, necessitates introducing a functional handle, adding synthetic steps and complexity. Using analogs functionalized at other positions, such as C4 or C6, can fundamentally alter the degradation profile of the resulting PROTAC, affecting its potency and selectivity for off-target 'neosubstrate' proteins. Structural studies show the C5 position is solvent-exposed when bound to CRBN, making it a validated 'exit vector' for linker attachment that generally preserves high-affinity binding to the ligase. Therefore, procurement of the C5 analog is a deliberate choice for a specific, validated synthetic and mechanistic strategy, not a generic substitution.
The C5-hydroxyl group provides a direct and versatile site for linker conjugation, most commonly through etherification reactions. This contrasts with the unfunctionalized parent compound, Lenalidomide, which lacks a direct handle for such chemistry and requires prior functionalization steps. The use of 5-hydroxy derivatives as starting materials is a documented strategy to streamline the synthesis of CRBN-recruiting PROTACs, avoiding potentially complex and lower-yielding modifications to the core Lenalidomide structure.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Provides a reactive -OH group for direct, one-step linker attachment (e.g., Williamson ether synthesis). |
| Comparator Or Baseline | Unfunctionalized Lenalidomide: Requires additional synthetic steps to install a functional handle prior to linker conjugation. |
| Quantified Difference | Reduces the number of synthetic steps required to build the final PROTAC molecule. |
| Conditions | Standard organic synthesis conditions for PROTAC construction. |
This simplifies the synthetic workflow, potentially increasing overall yield and reducing purification complexity, making it a more efficient precursor for research and development.
A critical requirement for any functionalized E3 ligase ligand is the retention of high binding affinity to its target. The parent compound, Lenalidomide, binds to the DDB1-CRBN complex with a dissociation constant (Ki) of 177.8 nM. Its more potent analog, Pomalidomide, binds with a Ki of 156.6 nM. Structural biology studies confirm that the C5 position of the phthalimide ring is solvent-exposed upon binding, allowing for the attachment of linkers without significantly disrupting the key interactions within the binding pocket. This makes the C5 position a validated exit vector for creating PROTACs that maintain potent CRBN engagement.
| Evidence Dimension | Binding Affinity to DDB1-CRBN (Ki) |
| Target Compound Data | C5-functionalization is structurally validated to be in a solvent-exposed region, preserving the core binding interactions of the Lenalidomide scaffold. |
| Comparator Or Baseline | Lenalidomide: 177.8 nM; Pomalidomide: 156.6 nM. |
| Quantified Difference | Not applicable; the evidence supports preservation of affinity, which is comparable to the high-affinity parent compounds. |
| Conditions | Competitive titration assay against Cy5-thalidomide binding to the hsDDB1-hsCRBN complex. |
This provides assurance that a PROTAC built with this precursor will effectively recruit the CRBN E3 ligase, a fundamental requirement for inducing protein degradation.
The choice of linker attachment point on an IMiD can influence the degradation selectivity of the resulting PROTAC for endogenous CRBN neosubstrates (e.g., IKZF1, SALL4). For example, modifications at the C6 position of Lenalidomide were shown to enhance selectivity for degrading IKZF1 over SALL4, a neosubstrate linked to teratogenicity. While C5 modification data is less direct, the principle that linker position governs neosubstrate profile is well-established. Selecting the C5 position is a standard, validated approach used in numerous successful degraders, offering a predictable starting point for PROTAC design compared to less-explored functionalization sites that may yield unexpected or undesirable off-target degradation profiles.
| Evidence Dimension | Neosubstrate Selectivity Control |
| Target Compound Data | C5 is a widely used, validated exit vector compatible with potent on-target degradation. |
| Comparator Or Baseline | C6-modified Lenalidomide: Demonstrated to increase selectivity for IKZF1 over SALL4. Other positions: May result in uncharacterized or undesirable neosubstrate degradation. |
| Quantified Difference | The choice of C5 provides a synthetically accessible and mechanistically validated vector to control the geometry of the ternary complex, a key factor in determining target vs. neosubstrate degradation. |
| Conditions | Cell-based protein degradation assays (e.g., Western Blot, proteomics). |
For researchers aiming to develop selective degraders, choosing a well-characterized building block like C5 Lenalidomide minimizes the risk of undesirable off-target effects driven by the CRBN ligand itself.
The C5-hydroxyl group is an ideal precursor for synthesizing PROTACs that require an ether linkage to the CRBN ligand. This is a direct consequence of its chemical reactivity, allowing for straightforward and high-yielding coupling reactions to linker chains functionalized with a suitable leaving group (e.g., halides, tosylates).
For PROTAC projects where prior structural data, computational modeling, or empirical evidence dictates that a C5 exit vector is necessary to achieve a stable and productive ternary complex (Target-PROTAC-CRBN), this compound is the required starting material. Its use ensures that the linker projects from a solvent-exposed region that preserves the high-affinity binding of the Lenalidomide core to CRBN.
In medicinal chemistry campaigns, C5 Lenalidomide serves as a reliable and consistent scaffold for generating libraries of PROTACs. Its well-characterized binding and established synthetic utility allow researchers to systematically vary the linker and target-binding ligand while keeping the E3 ligase handle constant, streamlining the structure-activity relationship (SAR) studies needed for lead optimization.